2,6-Difluoro-4-nitrobenzene-1-thiol
Overview
Description
2,6-Difluoro-4-nitrobenzene-1-thiol is an organic compound with the molecular formula C6H3F2NO2S and a molecular weight of 191.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a thiol group attached to a benzene ring. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-nitrobenzene-1-thiol typically involves the nitration of 2,6-difluorobenzenethiol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the para position relative to the thiol group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-nitrobenzene-1-thiol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The thiol group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides.
Oxidation: Hydrogen peroxide, sulfuric acid.
Major Products Formed:
Reduction: 2,6-Difluoro-4-aminobenzene-1-thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,6-Difluoro-4-nitrobenzenesulfonic acid.
Scientific Research Applications
2,6-Difluoro-4-nitrobenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive thiol group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-nitrobenzene-1-thiol involves its reactive functional groups. The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
2,4-Difluoronitrobenzene: Similar structure but with different fluorine atom positions.
3,4-Difluoronitrobenzene: Another isomer with fluorine atoms at different positions.
2,6-Difluorobenzenethiol: Lacks the nitro group, making it less reactive in certain contexts.
Uniqueness: 2,6-Difluoro-4-nitrobenzene-1-thiol is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-withdrawing fluorine and nitro groups, along with the electron-donating thiol group, allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
2,6-difluoro-4-nitrobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWMHVHBXSUFCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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